An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, a halogenated and nitrated salicylanilide, represents a molecule of significant interest in contemporary medicinal chemistry. As an analog of the well-known anthelmintic drug niclosamide, it belongs to a class of compounds demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, detailing its physicochemical properties, a plausible synthetic route, and an in-depth discussion of its potential mechanisms of action and therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rationale behind its design and the experimental approaches for its synthesis and evaluation.
Introduction
The salicylanilide scaffold, characterized by a 2-hydroxybenzamide core, has long been a privileged structure in medicinal chemistry. Niclosamide, a prominent member of this class, has been used for decades to treat tapeworm infections. More recently, extensive research has unveiled its potential as a potent anticancer agent through the modulation of multiple signaling pathways, including Wnt/β-catenin, mTOR, and STAT3. This has spurred the development of numerous niclosamide analogs with the aim of improving its pharmacological profile, such as bioavailability and target specificity.
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide emerges from this research landscape as a structurally related analog. The incorporation of a chloro and a nitro group on the benzoyl moiety, coupled with the hydroxyphenyl group on the amide nitrogen, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity. This guide will explore the synthesis, key properties, and the scientific rationale for the potential therapeutic applications of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₄ | [1] |
| Molecular Weight | 292.67 g/mol | [1] |
| CAS Number | 16398-07-5 | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol | Inferred from related compounds |
Synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide can be achieved through a standard amide coupling reaction between an activated derivative of 2-chloro-5-nitrobenzoic acid and 2-aminophenol. A plausible and efficient method involves the conversion of the carboxylic acid to an acyl chloride, followed by its reaction with the amine.
Synthetic Pathway
Caption: Synthetic pathway for 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.
Experimental Protocol
Step 1: Synthesis of 2-chloro-5-nitrobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (2.0 eq) in excess.
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Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
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Dissolve 2-aminophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
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Add a base, such as triethylamine (1.2 eq), to the solution.
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Cool the mixture in an ice bath.
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Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.
Potential Mechanism of Action and Therapeutic Applications
The biological activity of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is predicted to be similar to that of other niclosamide analogs, which are known to modulate several key signaling pathways implicated in cancer and other diseases.
Inhibition of Oncogenic Signaling Pathways
Niclosamide and its analogs are potent inhibitors of multiple signaling pathways that are frequently dysregulated in cancer.[2] These include:
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Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway by promoting the degradation of β-catenin.
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mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its overactivation is common in various cancers.
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STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is a transcription factor that plays a key role in cell survival, proliferation, and angiogenesis. Its constitutive activation is observed in many human tumors.
Caption: Potential inhibition of key oncogenic signaling pathways.
Mitochondrial Uncoupling
Emerging evidence suggests that the anticancer effects of niclosamide and its analogs may also be attributed to their activity as mitochondrial uncouplers.[3] Mitochondrial uncoupling disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce cancer cell death.
Potential Therapeutic Indications
Based on the known activities of related compounds, 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide could be investigated for its therapeutic potential in:
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Oncology: Particularly in cancers with known dependence on the Wnt/β-catenin, mTOR, or STAT3 pathways, such as ovarian, prostate, and hepatocellular carcinomas.[2][4][5]
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Infectious Diseases: The parent compound, niclosamide, has antiviral activity, and derivatives of 2-chloro-5-nitrobenzoic acid have shown antibacterial properties.[6] This suggests potential applications in treating various infectious diseases.
Future Directions and Conclusion
2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide is a promising compound for further investigation in the field of drug discovery. Its structural similarity to niclosamide provides a strong rationale for exploring its anticancer and other therapeutic properties. Future research should focus on:
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Definitive Synthesis and Characterization: The development and validation of a robust synthetic protocol and full characterization of the compound's physicochemical properties.
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In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its antiproliferative activity and to elucidate its specific mechanism of action on the Wnt/β-catenin, mTOR, and STAT3 pathways.
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Pharmacokinetic and In Vivo Efficacy Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, followed by efficacy studies in relevant animal models of cancer.
References
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. Retrieved from [Link]
- Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(43), 70350–70364.
- Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. (2025). bioRxiv.
- Cheng, J., et al. (2023). Design, synthesis, and screening of niclosamide analogs as androgen receptor degraders for hepatocellular carcinoma. Cancer Research, 83(7_Supplement), 3106.
- Montgomery, E. J., et al. (2022). SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma. Journal of the Endocrine Society, 6(Supplement_1), A556–A557.
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